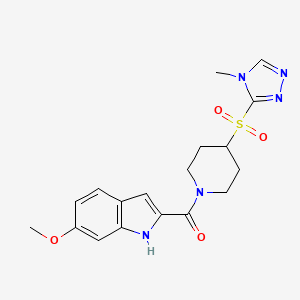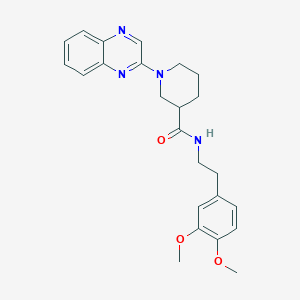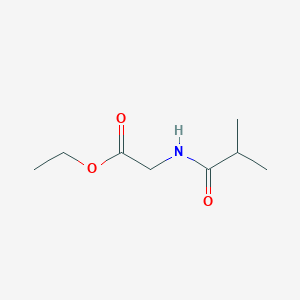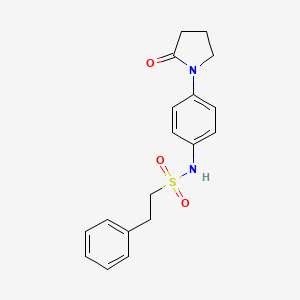![molecular formula C9H12O5 B2848900 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid CAS No. 2490400-58-1](/img/structure/B2848900.png)
1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of bicyclo[2.1.1]hexane . Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2-disubstituted bicyclo[2.1.1]hexane core . This core exists as a single diastereomer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include [2 + 2] cycloaddition . This reaction is part of a modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Aplicaciones Científicas De Investigación
Antioxidant Properties and Structure-Activity Relationships
Research on hydroxycinnamic acids (HCAs) highlights the significance of structural features in determining antioxidant activity. These studies provide insights into how modifications in chemical structure, such as the presence of unsaturated bonds and alterations in the aromatic ring, can enhance antioxidant properties. Such findings are relevant for designing compounds with improved biological activities, potentially including derivatives of the specified chemical (Razzaghi-Asl et al., 2013).
Biocatalyst Inhibition by Carboxylic Acids
Research on the inhibition of biocatalysts by carboxylic acids sheds light on the interaction between microbial enzymes and specific structural features of carboxylic acids. Understanding such interactions is crucial for developing biochemical pathways for the synthesis or degradation of complex organic molecules, including spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-based compounds (Jarboe, Royce, & Liu, 2013).
Spirocyclic Derivatives as Antioxidants
The review of spirocyclic derivatives as antioxidants emphasizes the potential of spiro compounds in medicinal chemistry due to their diverse biological activities. This suggests that the specific spirocyclic structure of the compound may also offer unique biological properties, warranting further investigation into its potential applications (Acosta-Quiroga et al., 2021).
Applications in Sustainable Chemistry
The conversion of biomass into furan derivatives highlights a route for sustainable chemistry, focusing on the synthesis of platform chemicals from renewable resources. This research area could provide a framework for exploring the synthesis of spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-based compounds from biomass, contributing to greener chemical processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Direcciones Futuras
The future directions for this compound involve its incorporation into the structure of fungicides such as boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) to provide saturated patent-free analogs with high antifungal activity . This represents a promising avenue for the development of new bioactive compounds .
Propiedades
IUPAC Name |
1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c10-3-7-1-8(2-7,6(11)12)9(14-7)4-13-5-9/h10H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFPNMVCPHYISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C3(O2)COC3)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5S,7R)-N-(Cyanomethyl)-N-ethyl-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2848829.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2848830.png)




![1-[3-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2848835.png)
![5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2848838.png)
![2-chloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2848840.png)
